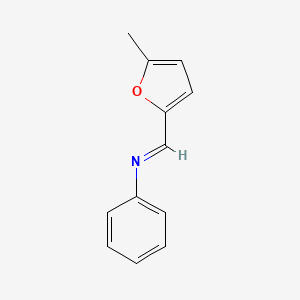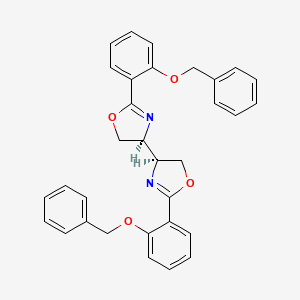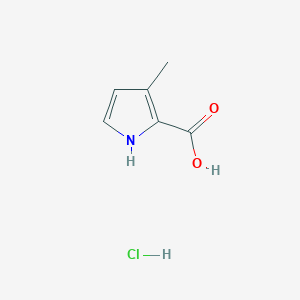
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7NO2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under acidic conditions to yield the desired pyrrole derivative . The reaction conditions often include the use of a catalyst such as iron (III) chloride and a solvent like water or an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrole-2-methanol derivatives.
Scientific Research Applications
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-pyrrole-3-carboxylic acid
- 1-Methyl-2-pyrrolecarboxylic acid
- Pyrrole-3-carboxylic acid
Uniqueness
3-Methyl-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific derivatives and in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C6H8ClNO2 |
|---|---|
Molecular Weight |
161.58 g/mol |
IUPAC Name |
3-methyl-1H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h2-3,7H,1H3,(H,8,9);1H |
InChI Key |
HXJCKYRKQXIFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


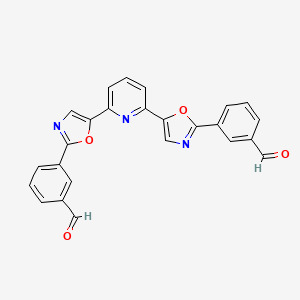
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
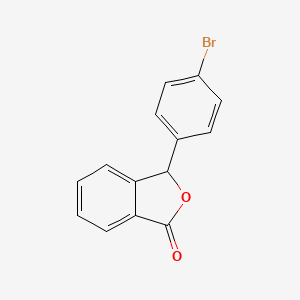
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
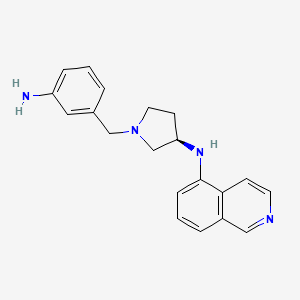


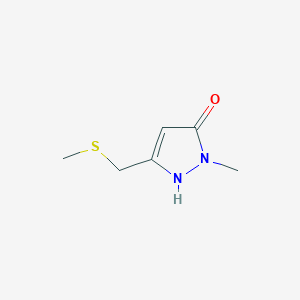

![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
